1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde
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Overview
Description
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the phenyl ring and the cyclopropane ring.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbaldehyde can be compared with similar compounds such as:
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: This compound has a nitrile group instead of an aldehyde group, which affects its reactivity and applications.
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-methanol: This compound has a primary alcohol group, which can undergo further functionalization to form ethers or esters.
The uniqueness of this compound lies in its combination of a cyclopropane ring with an aldehyde group and halogenated phenyl ring, providing a versatile scaffold for various chemical transformations and applications.
Properties
Molecular Formula |
C10H8BrFO |
---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H8BrFO/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5-6H,3-4H2 |
InChI Key |
PJZMYQZXKRAPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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